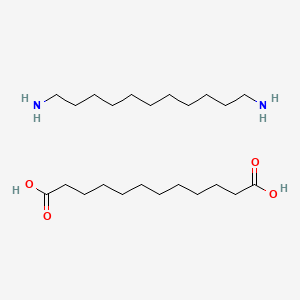

Dodecanedioic acid;undecane-1,11-diamine

Description

Significance of Dodecanedioic Acid and Undecane-1,11-diamine as Monomers for High-Performance Polymers

Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, and undecane-1,11-diamine, a C11 diamine, are significant monomers for producing a specialized long-chain aliphatic polyamide, PA 11,12. The polycondensation of these two monomers yields a polymer with an odd-odd combination of carbon atoms in its repeating units, which influences its crystalline structure and physical properties.

Dodecanedioic acid is a commercially important intermediate used in the manufacturing of polyamides, polyesters, lubricants, and plastics. confex.comchemicalbook.com Its inclusion in a polymer backbone, such as in PA 6,12 (made from hexamethylenediamine (B150038) and DDDA), results in excellent chemical resistance, good thermal stability, and low moisture absorption, leading to exceptional dimensional stability. corvay-specialty.com These properties allow such polyamides to be used as metal substitutes in vehicle construction to reduce weight. matsen.de

Undecane-1,11-diamine, while less common, provides the flexible, long-chain amine component. The combination of a C11 diamine and a C12 diacid is expected to produce a polyamide with properties analogous to other long-chain nylons like PA11 and PA12. These properties include high impact strength, flexibility, good chemical resistance, and low moisture uptake, making the resulting PA 11,12 suitable for high-performance applications. gapex.com.trfama3d.com The specific length of the methylene (B1212753) (-CH2-) segments from both DDDA and undecane-1,11-diamine contributes to a lower concentration of amide groups compared to nylons like PA6 or PA66, which is a key factor in their reduced water absorption and enhanced flexibility. researchgate.net

Overview of Aliphatic Polyamides Derived from Long-Chain Monomers

Aliphatic polyamides derived from long-chain monomers (generally C9 and above) form a distinct class of engineering thermoplastics with a valuable set of properties that bridge the gap between traditional polycondensates and polyolefins. acs.orgresearchgate.net These materials, including well-known grades like PA11, PA12, and PA 6,10, are distinguished by the long hydrocarbon chains separating the repeating amide linkages. acs.orgessentialchemicalindustry.org

This molecular structure leads to several key characteristics:

Low Moisture Absorption: Long-chain polyamides absorb significantly less water than short-chain nylons like PA6 and PA66. gapex.com.trnih.gov3dnatives.com This is due to the lower density of hydrophilic amide groups. researchgate.net The benefit is greater dimensional stability and more consistent mechanical properties in humid environments. corvay-specialty.com

Chemical Resistance: They exhibit excellent resistance to a wide range of chemicals, including oils, hydraulic fluids, solvents, and salt solutions. gapex.com.trfama3d.comxometry.pro

Mechanical Properties: These polyamides offer a compelling combination of strength, high flexibility, and excellent impact resistance, even at low temperatures. gapex.com.tr3dnatives.com They are known for their toughness and resistance to abrasion and fatigue. 3dnatives.com

Thermal Stability: While their melting points are generally lower than those of PA6 and PA66, they are sufficiently high for many engineering applications and possess good heat resistance. nih.gov3dnatives.com For instance, PA11 has a continuous operating temperature range of -40°C to 125°C. 3dnatives.com

The properties can be tailored based on the specific monomers used. For example, PA11, derived from renewable castor oil, is noted for its high impact resistance and flexibility, while PA12, derived from petrochemicals, has even lower moisture absorption and is the lightest of all polyamides. fama3d.com3dnatives.comxometry.pro The polyamide resulting from dodecanedioic acid and undecane-1,11-diamine would be expected to exhibit a similar profile of high performance, combining flexibility, durability, and stability.

Historical Context and Evolution of Polyamide Synthesis from Dicarboxylic Acids and Diamines

The history of synthetic polyamides began with the pioneering work of Wallace Carothers at DuPont in the 1930s. His research into step-growth polymerization led to the synthesis of polyamides by reacting diamines with dicarboxylic acids, culminating in the development of nylon 6,6 from hexamethylenediamine and adipic acid. wikipedia.org This marked the dawn of synthetic polymers as a major class of industrial materials. Early research systematically studied the relationship between monomer chain length and the melting points of the resulting polyamides and polyesters. acs.org

Following the commercial success of nylon 6,6 and polyamide 6 (nylon 6), which is made from the ring-opening polymerization of caprolactam, the field expanded. wikipedia.orgchim.it The synthesis of polyamides from other combinations of diamines and diacids was explored to achieve different properties. This led to the development of long-chain polyamides like PA 6,10, which uses sebacic acid (a C10 dicarboxylic acid) derived from castor oil, representing an early example of using renewable resources in polyamide production. essentialchemicalindustry.org

The evolution of polyamide synthesis has been driven by the need for materials with specialized properties and, more recently, by a push for sustainability. researchgate.netnih.gov Traditional chemical routes for producing long-chain monomers like dodecanedioic acid often involve complex, multi-step processes using petrochemical feedstocks. confex.comdigitellinc.com In recent years, significant research has focused on developing bio-based production routes. nih.gov Biotechnological methods, such as the fermentation of fatty acids or vegetable oils using specific strains of yeast like Candida tropicalis, have emerged as viable and more sustainable alternatives for producing long-chain dicarboxylic acids. fraunhofer.denih.gov This evolution from purely petrochemical processes to integrated chemo-catalytic and bio-catalytic systems represents a major shift in the field, aiming to create a more sustainable plastics industry. confex.comnih.gov

Scope and Objectives of Academic Research on Dodecanedioic Acid and Undecane-1,11-diamine Systems

Academic research focusing on dodecanedioic acid (DDDA) and, by extension, diamines like undecane-1,11-diamine, is driven by the goal of producing sustainable, high-performance polymers. researchgate.net The primary objectives are multifaceted, spanning monomer synthesis, polymerization, and material characterization.

A major research thrust is the development of sustainable and efficient synthesis routes for the monomers. For DDDA, this involves moving away from petroleum-based feedstocks towards renewable resources like vegetable oils and fatty acids. confex.comdigitellinc.com Key research objectives include:

Biocatalytic Production: Engineering and optimizing microbial strains, such as Candida tropicalis or genetically modified Pichia yeasts, to convert fatty acids into long-chain dicarboxylic acids with high yields. fraunhofer.denih.gov This involves blocking metabolic pathways that degrade the desired product (β-oxidation) while enhancing the synthesis pathway (ω-oxidation). fraunhofer.de

Chemo-catalytic and Biocatalytic Integration: Combining chemical processes, like the hydrodeoxygenation of vegetable oils to produce alkanes, with subsequent microbial oxidation to create a transformational and sustainable process for producing DDDA. confex.comdigitellinc.com

Improving Process Efficiency: Overcoming the limitations of current synthesis methods, such as the generation of by-products and costly purification steps in chemical routes, and the limited efficacy of biocatalysts in fermentation processes. confex.com

For the resulting polymers, research aims to:

Characterize Polymer Properties: Systematically studying the thermal, mechanical, and crystalline properties of polyamides derived from these long-chain monomers, such as PA 11,12. This includes understanding how the odd-odd carbon number combination affects polymer chain packing and performance.

Explore New Applications: Leveraging the unique properties of these polyamides (e.g., high thermal conductivity, flexibility) for advanced applications in fields like electronics and automotive components. matsen.deeurekalert.org Machine learning and high-throughput molecular dynamics simulations are emerging tools being used to accelerate the discovery of polymers with desired properties. eurekalert.orgscispace.com

Key Research Challenges and Opportunities in the Field of C11/C12 Polyamides

The development and commercialization of polyamides based on C11 and C12 monomers, such as the polyamide from undecane-1,11-diamine and dodecanedioic acid, present distinct challenges and opportunities.

Key Research Challenges:

Monomer Synthesis and Cost: The industrial production of long-chain dicarboxylic acids and diamines remains a primary hurdle. Traditional chemical synthesis from petrochemicals is often complex, energy-intensive, and involves expensive purification steps to remove by-products. confex.com While biotechnological routes from renewable feedstocks are promising, challenges include the efficiency and stability of the microbial catalysts and the cost of fermentation and product recovery. digitellinc.com

Purification: The low aqueous solubility of long-chain dicarboxylic acids like DDDA makes their separation and purification from aqueous fermentation broths difficult and costly. chemicalbook.com

Polymerization Control: Achieving high molecular weight polymers with consistent properties requires precise control over the polycondensation reaction, including maintaining a stoichiometric balance of the diamine and diacid monomers.

Characterization and Processing: As these are specialty polymers, there is less available data on their detailed structure-property relationships and optimal processing conditions compared to commodity polyamides like PA6 and PA66. mdpi.com

Opportunities:

Sustainable and Bio-based Polymers: The greatest opportunity lies in the production of high-performance polymers from renewable resources. researchgate.netnih.gov Dodecanedioic acid can be produced from derivatives of coconut or palm kernel oil, and PA11 (made from a C11 amino acid) is already a well-established bio-based polymer derived from castor oil. xometry.pronih.gov This aligns with the increasing industrial demand for green chemicals and a circular economy. nih.gov

High-Performance Applications: The unique properties of C11/C12 polyamides—low moisture uptake, excellent chemical resistance, flexibility, and durability—make them ideal for demanding applications where commodity plastics fail. corvay-specialty.com3dnatives.com This includes automotive fuel lines, flexible pipes (B44673) for oil and gas, and high-performance textiles. matsen.dexometry.pro

Novel Polymer Architectures: The availability of long-chain monomers allows for the creation of novel copolymers and blends. wikipedia.orgmdpi.com For instance, incorporating small amounts of long-chain polyamide salt as a comonomer into PA6 can modify its crystallization behavior and enhance its properties. mdpi.com

Advanced Materials Discovery: New research tools like machine learning can accelerate the design and discovery of long-chain polymers with specific target properties, such as high thermal conductivity, for next-generation electronics. eurekalert.org

Data Tables

Table 1: Properties of Dodecanedioic Acid

| Property | Value | Source(s) |

| Chemical Formula | C12H22O4 | corvay-specialty.com |

| Molar Mass | 230.3 g/mol | |

| Appearance | White powder or flaky crystals | corvay-specialty.com |

| Melting Point | 127-129 °C | chemicalbook.com |

| Boiling Point | 245 °C at 10 mmHg | chemicalbook.com |

| Density | 1.15 g/cm³ | |

| Water Solubility | < 0.1 g/L (at 20 °C) | |

| Flash Point | 220 °C | chemicalbook.com |

| Key Applications | Monomer for polyamides (e.g., PA 6,12), polyesters, plasticizers, lubricants, corrosion inhibitors | corvay-specialty.commatsen.dechemicalbook.comchemicalbook.com |

Table 2: Properties of Undecane-1,11-diamine

| Property | Value | Source(s) |

| Chemical Formula | C11H26N2 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 186.34 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to Off-White Solid | chemicalbook.com |

| Melting Point | 45 °C | chemicalbook.com |

| Boiling Point | 152 °C at 10 mmHg | chemicalbook.com |

| pKa | 10.97 (Predicted) | chemicalbook.com |

| Key Applications | Monomer for polyamide synthesis | nih.govresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

72968-70-8 |

|---|---|

Molecular Formula |

C23H48N2O4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

dodecanedioic acid;undecane-1,11-diamine |

InChI |

InChI=1S/C12H22O4.C11H26N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2,(H,13,14)(H,15,16);1-13H2 |

InChI Key |

YXVDTEGYUWOITN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |

Related CAS |

72928-94-0 |

Origin of Product |

United States |

Synthetic and Biotechnological Production Methodologies for Monomers

Dodecanedioic Acid (DDDA) Synthesis Approaches

Dodecanedioic acid (DDDA), with the chemical formula HOOC(CH₂)₁₀COOH, is a crucial monomer in the manufacturing of polyamides, such as Nylon 6,12, as well as in the production of polyesters, adhesives, lubricants, and powder coatings. digitellinc.com Its synthesis is dominated by petrochemical methods, but biotechnological routes are gaining significant traction. digitellinc.com

Petrochemical Synthesis Routes to Dodecanedioic Acid

The conventional and most established industrial production of DDDA originates from petrochemical feedstocks, primarily through multi-step processes starting from butadiene.

The traditional chemical synthesis of Dodecanedioic Acid (DDDA) is a multi-stage process that begins with 1,3-butadiene. digitellinc.com This pathway is a well-established industrial method.

The first key step is the cyclotrimerization of three butadiene molecules to form 1,5,9-cyclododecatriene (B1592173) (CDT). This reaction is typically catalyzed by a Ziegler-Natta type catalyst, such as titanium tetrachloride (TiCl₄) combined with an aluminum co-catalyst like ethylaluminum sesquichloride, under mild conditions.

Following its synthesis, the 1,5,9-cyclododecatriene is converted to cyclododecane (B45066) through hydrogenation . This step reduces the three double bonds in the CDT ring. It is commonly carried out using a Raney Nickel catalyst at elevated temperatures and pressures.

The saturated cyclododecane ring is then subjected to oxidation . This is often a two-step process. First, cyclododecane is oxidized with air in the presence of a boric acid catalyst to produce a mixture of cyclododecanol (B158456) and cyclododecanone. In the final step, this alcohol/ketone mixture is oxidized further, typically using strong oxidizing agents like nitric acid, which cleaves the cyclic structure to form the linear 1,12-dodecanedioic acid.

Table 1: Key Stages in Butadiene-Based Synthesis of DDDA

| Stage | Reactant(s) | Product(s) | Typical Catalyst(s) | General Conditions |

|---|---|---|---|---|

| Cyclotrimerization | 1,3-Butadiene | 1,5,9-Cyclododecatriene (CDT) | Ziegler-Natta (e.g., TiCl₄/Al-alkyl) or Nickel-based catalysts | Mild temperature and pressure (e.g., 40-80°C, 2-10 bar) |

| Hydrogenation | 1,5,9-Cyclododecatriene (CDT) | Cyclododecane | Raney Nickel | High temperature and pressure (e.g., 170-200°C, 10-28 bar) |

| Oxidation I | Cyclododecane | Cyclododecanol & Cyclododecanone mixture | Boric acid or Cobalt salts | Elevated temperature (e.g., 150-180°C), typically with air |

| Oxidation II | Cyclododecanol & Cyclododecanone mixture | Dodecanedioic Acid (DDDA) | Nitric Acid (with Copper/Vanadium catalysts) | Oxidative cleavage reaction |

Olefin metathesis, a Nobel Prize-winning reaction, offers alternative theoretical pathways to dicarboxylic acids and their precursors. nobelprize.org This reaction involves the redistribution of carbon-carbon double bonds, catalyzed typically by ruthenium or molybdenum complexes. nobelprize.org While not the primary industrial route for DDDA, metathesis provides versatile strategies for synthesizing long-chain dicarboxylic acids from different feedstocks.

One relevant approach is the self-metathesis of unsaturated fatty acids . For instance, the self-metathesis of oleic acid methyl ester (a C18 compound) using a Grubbs catalyst can produce 1,18-octadec-9-enedioate, a C18 diester, and 9-octadecene. researchgate.netresearchgate.net This demonstrates the potential to convert renewable resources like vegetable oils into long-chain diacid precursors. researchgate.net

Another potential strategy is ring-opening metathesis polymerization (ROMP) . In this method, a cyclic olefin, such as cyclooctene, is polymerized to form a polyalkenamer. rsc.orgresearchgate.netrsc.org This long polymer chain, which contains regularly spaced double bonds, can then be cleaved through ozonolysis or oxidation to yield shorter-chain dicarboxylic acids. The length of the resulting diacid depends on the monomer used and the cleavage process. These metathesis-based routes highlight the flexibility of modern catalytic chemistry in creating valuable monomers from diverse starting materials.

Bio-Based Production of Dodecanedioic Acid

In response to the demand for sustainable and green chemical processes, biotechnological routes to DDDA have been developed. researchgate.net These methods utilize microorganisms or their enzymes to convert renewable feedstocks into dicarboxylic acids, often with high specificity and under milder conditions than petrochemical processes. digitellinc.com

A prominent bio-based route for DDDA production involves the whole-cell biotransformation using specific yeast strains, most notably Candida tropicalis. nih.gov This yeast possesses a cytochrome P450 enzyme system capable of ω-oxidation, where it hydroxylates the terminal methyl group of a long-chain alkane or fatty acid. researchgate.net Subsequent oxidation by alcohol and aldehyde dehydrogenases yields the corresponding α,ω-dicarboxylic acid.

The process can utilize various renewable feedstocks. Research has demonstrated successful DDDA production from the bioconversion of n-dodecane, dodecanoic acid (lauric acid), and methyl dodecanoate. researchgate.netnih.gov The latter is particularly advantageous as it can be readily obtained from the transesterification of coconut or palm oil. nih.gov By optimizing fermentation parameters such as substrate feeding strategies and pH control, high product concentrations can be achieved. For example, studies have reported final DDDA concentrations of 66 g/L from dodecanoic acid methyl ester using a fed-batch process with C. tropicalis. researchgate.netnih.gov

Table 2: Examples of Bio-Based DDDA Production

| Microorganism | Substrate | Feedstock Source | Key Process Feature | Reported Yield/Productivity |

|---|---|---|---|---|

| Candida tropicalis | n-Dodecane | Petrochemical derivative | ω-oxidation pathway | Established bioconversion pathway |

| Candida tropicalis | Dodecanoic acid methyl ester | Coconut oil, Palm oil | Fed-batch fermentation, pH control | 66 g/L of DDDA |

| Candida viswanathii | n-Dodecane | Petrochemical derivative | Optimized culture conditions | 181.6 g/L with a productivity of 1.59 g·L⁻¹ h⁻¹ researchgate.net |

| Engineered E. coli | Linoleic acid | Vegetable oils | Multi-enzyme cascade (whole-cell one-pot) | Space-time yield of 43.8 g L⁻¹ d⁻¹ nih.gov |

To improve the efficiency and economic viability of bio-production, metabolic engineering strategies are employed to optimize microbial cell factories. These techniques involve the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound.

For DDDA production in Candida species, a common strategy is to block competing metabolic pathways. For example, deleting genes involved in β-oxidation, the pathway that degrades fatty acids for energy, prevents the breakdown of the dodecanedioic acid product, thereby increasing its accumulation. researchgate.net Amplifying the expression of key enzymes in the ω-oxidation pathway, such as the cytochrome P450s, can also significantly boost production titers. researchgate.net

More advanced strategies involve creating novel biosynthetic pathways in host organisms like Escherichia coli, which is a well-understood and easily engineered bacterium. nih.govjmb.or.kr A recent study demonstrated the construction of a multi-enzymatic cascade in E. coli for DDDA production from renewable linoleic acid. nih.gov This pathway, based on the lipoxygenase pathway in plants, involves co-expressing four different enzymes (lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and NADH oxidase) that work in concert to convert the fatty acid into DDDA. nih.gov This whole-cell, one-pot process achieved a high space-time yield, showcasing the power of synthetic biology to design sustainable and efficient chemical manufacturing platforms. nih.gov

Utilizing Renewable Carbon Sources for Dodecanedioic Acid Biosynthesis

The biotechnological production of dodecanedioic acid (DDDA) from renewable resources presents a sustainable alternative to traditional petrochemical routes. nih.govnih.gov This approach leverages the metabolic capabilities of various microorganisms to convert renewable feedstocks, such as plant oils, fatty acids, and n-alkanes, into long-chain dicarboxylic acids (DCAs). nih.govfraunhofer.de

Several oleaginous yeast species, particularly those from the genus Candida, are natural producers of long-chain DCAs and have been extensively studied and engineered for enhanced production. nih.gov For instance, Candida tropicalis has been successfully used to convert n-dodecane, dodecanoic acid, and its methyl ester into DDDA. nih.govnih.govresearchgate.net One study reported that by using dodecanoic acid methyl ester, which can be derived from the transesterification of coconut oil, a final DDDA concentration of 66 g/L was achieved through a whole-cell biotransformation process with C. tropicalis. nih.gov Another mutant strain of C. tropicalis produced 3,326 mg/L of DDDA from n-dodecane after 72 hours of cultivation. nih.gov The core of this bioconversion is the ω-oxidation pathway, a three-step enzymatic process that oxidizes the terminal methyl group of a fatty acid or alkane to a carboxylic acid. fraunhofer.de To improve yields, a key strategy involves blocking the competing β-oxidation pathway, which degrades both mono- and dicarboxylic acids. fraunhofer.deresearchgate.net

Engineered strains of Escherichia coli have also been developed as effective biocatalysts. In one study, a heterologously expressed CYP450-monooxygenase-mediated ω-oxidation pathway in E. coli produced 159 mg/L of C12 DCA (DDDA) from the corresponding fatty acid. acs.org More recently, a multi-enzymatic cascade was constructed in E. coli to produce DDDA from renewable linoleic acid, achieving a high productivity of 43.8 g L⁻¹ d⁻¹. nih.govgenscript.com This system utilized a lipoxygenase pathway, combining several enzymes to perform the conversion in a one-pot, whole-cell process. nih.govgenscript.com

The range of suitable renewable feedstocks is broad. digitellinc.com Vegetable oils, such as palm kernel oil and coconut oil, can be hydrodeoxygenated to produce n-dodecane, which is then fermented by yeasts like Candida tropicalis to yield DDDA. confex.com Fatty acids and their derivatives from sources like rapeseed oil are also common substrates. fraunhofer.de

Table 1: Biotechnological Production of Dodecanedioic Acid (DDDA) from Various Renewable Substrates

| Microorganism | Substrate | Product Concentration/Yield | Reference |

|---|---|---|---|

| Candida tropicalis | Dodecanoic acid methyl ester | 66 g/L | nih.gov |

| Candida tropicalis mutant 91 | n-Dodecane | 3,326 mg/L | nih.gov |

| Engineered Escherichia coli | Linoleic Acid | 43.8 g L⁻¹ d⁻¹ | nih.govgenscript.com |

| Engineered Escherichia coli | C12 Fatty Acid | 159 mg/L | acs.org |

| Wickerhamiella sorbophila UHP4 | Methyl Laurate | 92.5 g/L | researchgate.net |

| Candida tropicalis | n-Dodecane | Quantitative conversion | confex.com |

Downstream Processing and Purification Techniques for Dodecanedioic Acid

After synthesis, particularly through microbial fermentation, dodecanedioic acid must be separated from the fermentation broth and purified to remove impurities like homologous dicarboxylic acids, residual substrates, and biomass. core.ac.uknih.gov Achieving high purity (e.g., >99.9%) is critical for polymerization applications, as monofunctional impurities can terminate polymer chain growth. researchgate.net

Conventional purification often involves solvent-based crystallization, which can be costly and generate hazardous waste. google.com Advanced crystallization techniques offer more efficient and environmentally friendly alternatives.

Pneumatically Agitated Crystallizers: A significant challenge in purifying DDDA from microbial synthesis is that the crude product often has low purity, poor crystal size distribution, and is heavily agglomerated. nih.gov A novel pneumatically agitated crystallizer has been developed to refine DDDA using a gassing crystallization method without mechanical agitation. nih.gov In this process, a crude DDDA solution is cooled in a crystallizer while being agitated solely by a flow of gas (e.g., air). This technique was shown to be robust and economically feasible. nih.gov A study demonstrated that a batch cooling crystallization process using this method could increase the purity of DDDA to 99.20% with a final crystal yield of 82.0%. nih.gov The process not only improved purity but also resulted in crystals with better morphology, uniformity, and color compared to the crude feedstock. nih.gov

Table 2: Optimized Conditions and Results for DDDA Purification via Pneumatically Agitated Crystallizer

| Parameter | Optimal Value/Result | Reference |

|---|---|---|

| Solution Preparation Temperature | 85 °C | nih.govresearchgate.net |

| Gassing Air Flow Rate | 4 L/min | nih.govresearchgate.net |

| Final Product Purity | 99.20% | nih.govresearchgate.net |

| Process Yield | 82.0% | nih.gov |

Melt Crystallization: Melt crystallization is another advanced purification technique that avoids the use of organic solvents. google.com This process is particularly suitable for separating components with close boiling points, which is often the case for mixtures of dicarboxylic acids. gea.com The method involves cooling a crude liquid melt of the dicarboxylic acid mixture to induce the formation of pure crystals. gea.com These crystals can then be separated from the remaining impure liquid phase (mother liquor). google.com A subsequent "sweating" step, where the temperature is slightly raised to melt a small portion of the crystals, can further wash away impurities. google.com Suspension-based melt crystallization processes are highly selective and can yield an ultra-pure product in a single step when combined with a wash column for solid-liquid separation. gea.com This technique has been successfully applied to purify various dicarboxylic acids, achieving purities of 96.0% or greater. google.com The process is energy-efficient, as the heat required is significantly lower than for distillation. gea.com

Undecane-1,11-diamine Synthesis Approaches

Undecane-1,11-diamine is a long-chain aliphatic diamine, a class of molecules that serve as important monomers in the synthesis of polyamides. nih.govresearchgate.net

Conventional Chemical Synthesis Routes for Aliphatic Diamines

The chemical synthesis of long-chain aliphatic primary amines often involves the reaction of halogenated alkanes with ammonia (B1221849). google.com One described process involves reacting 1-bromo-alkanes with an excess of ammonia at temperatures up to 130°C and pressures between 5 to 40 atmospheres. google.com This reaction is facilitated by a solvent system composed of an organic compound and water that forms a minimum boiling point azeotrope, which helps to achieve high selectivity for the primary amine product. google.com

Another general approach involves the multi-step synthesis from natural α-amino acids. mdpi.comnih.gov For example, methods have been developed to create chiral long-chain diamines starting from amino acids like phenylalanine and lysine, utilizing chemical reactions such as the Wittig olefination. mdpi.com These multi-step routes offer flexibility in the resulting diamine's chain length and stereochemistry. nih.gov

Bio-Based Production of Undecane-1,11-diamine and Related Diamines

The production of diamines from renewable resources is an area of growing interest, aiming to replace petroleum-based chemical synthesis. nih.govresearchgate.net Microbial factories such as Escherichia coli and Corynebacterium glutamicum have been engineered to produce various diamines, including 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine). nih.gov While direct microbial synthesis of undecane-1,11-diamine is not extensively documented, the strategies developed for other long-chain diamines from hydrophobic substrates illustrate the potential pathways.

The biosynthesis of alkanes has been identified in cyanobacteria, involving an acyl-acyl carrier protein reductase and an aldehyde decarbonylase that together convert fatty acid metabolism intermediates into alkanes and alkenes. nih.gov The subsequent functionalization of these bio-alkanes could provide a route to diamines.

A more direct approach involves the functionalization of fatty acids or their derivatives. The biosynthesis of long-chain fatty acid amides from a wide variety of biogenic amines has been established. usf.edu While these are not diamines, the enzymatic machinery involved in forming C-N bonds is relevant. For instance, engineered pathways in microbes could potentially be designed to introduce amine groups at both ends of a carbon chain derived from a fatty acid. This could involve ω-functionalization similar to that used for dicarboxylic acid synthesis, followed by amination steps. Research has demonstrated the ability of engineered microbes to convert fatty acids into various functionalized molecules, including fatty alcohols and ω-hydroxy fatty acids, which could serve as precursors for diamine synthesis. researchgate.netrsc.org Furthermore, research into the upcycling of waste oils has shown that polyesters can be depolymerized to versatile diamines using hydrogenative amination approaches, illustrating a chemo-catalytic route that could potentially be adapted to a biocatalytic one. researchgate.net

Strategies in Metabolic Engineering for Optimized Diamine Yields

Metabolic engineering plays a pivotal role in the bio-based production of diamines, offering a sustainable alternative to traditional chemical synthesis. The goal is to engineer microbial cell factories, such as Corynebacterium glutamicum and Escherichia coli, to efficiently convert renewable feedstocks into target diamines like undecane-1,11-diamine. nih.govnih.gov The optimization of diamine yields involves a multi-faceted approach that integrates systems biology, synthetic biology, and evolutionary engineering. nih.gov

Key strategies in metabolic engineering for enhancing diamine production include:

Pathway-Focused Approaches : This involves the rational design and modification of metabolic pathways. Key steps include enhancing the expression of genes in the biosynthetic pathway of the target diamine, eliminating competing pathways that drain precursors, and enriching the precursor supply. nih.gov For instance, to produce long-chain diamines like undecane-1,11-diamine, pathways could be engineered to start from accessible fatty acids or their derivatives.

Systems Biology-Based Approaches : The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) allows for a system-wide understanding of the cellular metabolism. nih.gov This data can be used to construct metabolic models that predict the effects of genetic modifications, thus guiding the engineering process for improved diamine output. researchgate.net

Evolutionary Engineering : This strategy involves subjecting microbial strains to selective pressures over extended periods to evolve strains with desired traits, such as higher product tolerance or improved production rates. This can be a powerful tool when the precise genetic modifications for optimal production are not known. nih.gov

Cofactor Engineering : Many enzymatic reactions in biosynthetic pathways are dependent on cofactors like NAD(P)H and ATP. Engineering the central metabolism to increase the availability of these cofactors can significantly boost the efficiency of the diamine production pathway.

Recent advancements have focused on combining these strategies. For example, a systems metabolic engineering approach was used to develop a high-producing L-lysine strain of C. glutamicum by identifying and engineering key metabolic fluxes. nih.gov While specific examples for undecane-1,11-diamine are still emerging, these established principles for other diamines and amino acids provide a clear roadmap for its future biotechnological production. mdpi.com

Table 1: Key Metabolic Engineering Strategies for Diamine Production

| Strategy | Description | Potential Application for Undecane-1,11-diamine |

| Pathway Elongation & Functionalization | Introducing novel enzymatic steps to extend shorter-chain molecules and add terminal amine groups. | Engineering a pathway from a C11 or C12 fatty acid precursor. |

| Precursor Funneling | Deleting competing metabolic pathways to direct carbon flux towards the diamine synthesis pathway. | Knocking out genes involved in fatty acid degradation (β-oxidation). |

| Cofactor Regeneration | Overexpressing enzymes that regenerate essential cofactors like NADPH and ATP required for biosynthesis. | Increasing the expression of enzymes in the pentose (B10789219) phosphate (B84403) pathway. |

| Efflux Pump Overexpression | Increasing the number of membrane transporters to efficiently export the diamine from the cell. | Identifying and overexpressing native or heterologous diamine transporters. |

Synthesis and Derivatization of Undecane-1,11-diamine (e.g., Boc-protection, Trioxa-derivatives)

Undecane-1,11-diamine is a key monomer whose chemical modification can lead to polyamides with tailored properties. Derivatization strategies often involve the selective protection of one of its amino groups, followed by further chemical transformations.

Boc-Protection of Undecane-1,11-diamine

The selective protection of one of the two amino groups in a diamine is a common challenge in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. medchemexpress.commedchemexpress.com

A general and efficient "one-pot" method for the mono-Boc protection of diamines involves the in-situ generation of the mono-hydrochloride salt of the diamine using a reagent like trimethylsilyl (B98337) chloride (Me3SiCl). redalyc.org This protonates one of the amino groups, rendering it less nucleophilic. The subsequent addition of di-tert-butyl dicarbonate (B1257347) (Boc)2O then selectively reacts with the remaining free amino group.

The resulting N-Boc-undecane-1,11-diamine is a valuable intermediate for various applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com The remaining free amine can react with carboxylic acids, activated NHS esters, or carbonyls, while the Boc-protected amine is shielded from these reactions. medchemexpress.com

Table 2: Properties of N-Boc-undecane-1,11-diamine

| Property | Value | Source |

| CAS Number | 937367-26-5 | capotchem.com |

| Molecular Formula | C16H34N2O2 | capotchem.com |

| Molecular Weight | 286.45 g/mol | capotchem.com |

Trioxa-derivatives

The incorporation of ether linkages into the backbone of polyamides can enhance their flexibility and solubility. Trioxa-derivatives of diamines are characterized by the presence of three oxygen atoms within the carbon chain. An example of a commercially available trioxa-diamine is 1,11-diamino-3,6,9-trioxaundecane (B1664901). sigmaaldrich.comsigmaaldrich.comtcichemicals.com This compound, also known as bis[2-(2-aminoethoxy)ethyl] ether, has a shorter carbon backbone than undecane-1,11-diamine but illustrates the principle of incorporating trioxa moieties.

The synthesis of a trioxa-derivative of undecane-1,11-diamine would involve the strategic insertion of three ether functionalities into the C11 backbone. While a direct synthesis of 1,11-diamino-3,6,9-trioxaundecane is well-established, the synthesis of a C11 analogue with internal trioxa groups would require a custom multi-step synthetic route. Such a derivative would be a valuable monomer for producing specialty polyamides with unique properties.

Table 3: Comparison of Undecane-1,11-diamine and a Representative Trioxa-diamine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Undecane-1,11-diamine | C11H26N2 | 186.34 | Aliphatic C11 chain |

| 1,11-Diamino-3,6,9-trioxaundecane | C8H20N2O3 | 192.26 | Contains three ether linkages |

Polymerization Chemistry and Reaction Engineering of Dodecanedioic Acid and Undecane 1,11 Diamine Systems

Precursor Formation: Synthesis of the Polyamide 11,12 Salt

The synthesis of Polyamide 11,12 (PA 11,12) begins with the formation of a diammonium dicarboxylate salt, commonly referred to as a nylon salt, from its constituent monomers: dodecanedioic acid and undecane-1,11-diamine. google.com This salt formation step is a critical precursor to polymerization, as it ensures the monomers are present in the exact stoichiometric ratio required for achieving high molecular weight polymer chains. The reaction is an acid-base neutralization, where the carboxylic acid groups of dodecanedioic acid protonate the amine groups of undecane-1,11-diamine, forming a crystalline salt. This salt can then be isolated, purified, and used as the direct feedstock for polycondensation.

The preparation typically involves reacting the diamine and the dicarboxylic acid in an aqueous solution or a solvent mixture like ethanol/water. nih.gov The resulting salt solution is then processed to crystallize the salt, which is subsequently washed and dried. nih.gov A common method involves adding the solid dicarboxylic acid to an aqueous solution of the diamine under controlled temperature and stirring. nih.gov

Stoichiometric Control and Purity Considerations in Salt Formation

Achieving a high molecular weight polyamide is fundamentally dependent on precise stoichiometric balance between the dicarboxylic acid and diamine monomers. An equimolar ratio (1:1) of amine and carboxylic acid functional groups is essential. Any deviation from this ratio leads to an excess of one type of functional group, which results in chain termination and limits the final molecular weight of the polymer. The formation of the nylon salt provides an elegant method to ensure this balance. By crystallizing the salt from solution, a compound with a precise 1:1 molar ratio of the two monomers is formed.

Purity of the starting monomers and the resulting salt is paramount. Impurities can act as chain terminators or cause undesirable side reactions during the high-temperature polymerization process, affecting the polymer's properties such as color, thermal stability, and mechanical strength. Potentiometric titration is a key analytical technique used to verify the concentration of amine and carboxyl end groups, ensuring the stoichiometric balance of the prepared salt. nih.gov

| Parameter | Requirement | Rationale |

| Stoichiometric Ratio | 1:1 (Diamine:Diacid) | Essential for achieving high molecular weight. An imbalance limits chain growth. |

| Monomer Purity | High purity required | Impurities can act as chain stoppers, cause side reactions, and affect polymer color and stability. |

| Salt Crystallization | Controlled conditions | Ensures the formation of a stable, pure salt with the correct stoichiometry. The crystal form can impact subsequent polymerization steps. nih.gov |

| Moisture Content | Minimized in final salt | Excess water can interfere with the initial stages of melt polymerization and affect reaction control. |

Polycondensation Reaction Pathways for Polyamide 11,12

Polycondensation is the process by which the PA 11,12 salt is converted into the final high molecular weight polyamide. This involves the formation of amide linkages between the monomer units, with the elimination of water as a byproduct. Several techniques can be employed, each with distinct characteristics and applications.

Melt Polycondensation Techniques (e.g., Step-Heating Processes)

Melt polycondensation is the most common industrial method for producing polyamides. In this process, the PA 11,12 salt is heated in a reactor to a temperature above its melting point and that of the resulting polymer. The polymerization occurs in the molten state, typically under an inert atmosphere like nitrogen to prevent oxidation.

The process is often carried out in stages:

Prepolymerization: An aqueous slurry of the salt is heated under pressure. This allows for initial polymerization to occur while keeping water in the reactor to maintain a liquid phase and prevent the salt from solidifying.

Venting: The pressure is gradually reduced, allowing the water and steam (including the water of condensation) to escape. This shifts the reaction equilibrium towards polymer formation.

Finishing: The temperature is further increased, and a vacuum is often applied to facilitate the removal of the last traces of water, driving the polymerization to completion and achieving the desired high molecular weight. google.com

A step-heating process is crucial for controlling the reaction and preventing the loss of volatile monomers, particularly the diamine. epo.org

| Stage | Typical Temperature Range | Pressure | Purpose |

| Prepolymerization | 200-240°C | Elevated (e.g., >15 bar) | Form low molecular weight prepolymer in the presence of water. |

| Venting | Gradually increased | Gradually reduced to atmospheric | Remove bulk water and drive polymerization. |

| Finishing | >250°C | Vacuum (<1 torr) | Remove final traces of water to achieve high molecular weight. google.com |

Direct Solid-State Polycondensation (DSSP) Mechanisms and Applications

Direct Solid-State Polycondensation (DSSP) is an alternative method where the crystalline PA 11,12 salt is polymerized at a temperature below its melting point and that of the final polymer. mdpi.com This technique is advantageous as it avoids thermal degradation and side reactions that can occur at the high temperatures of melt processing, often resulting in a polymer with improved color and thermal stability. nih.govmdpi.com

The mechanism involves heating the solid salt particles in a vacuum or under a flow of hot, inert gas. google.com The water produced during the condensation reaction diffuses out of the solid crystals and is removed from the system, driving the reaction forward. The reaction rate is influenced by factors such as reaction temperature, particle size, and the efficiency of water removal. The crystal form (polymorph) and morphology of the starting salt can significantly impact the kinetics of DSSP and the properties of the final polymer. nih.gov DSSP is particularly useful for producing high-performance polyamides where minimal thermal degradation is critical. google.com

| Feature | Melt Polycondensation | Direct Solid-State Polycondensation (DSSP) |

| Reaction Temperature | Above polymer melting point | Below polymer melting point |

| Reaction Phase | Liquid (Melt) | Solid |

| Thermal Degradation | Higher risk due to high temperatures | Minimized due to lower temperatures mdpi.com |

| Monomer Volatility | Can lead to loss of diamine, requiring pressure control | Less issue with monomer loss |

| Product Form | Molten polymer, requires pelletizing | Solid polymer particles/granules |

| Key Advantage | Fast reaction rates, established technology | High purity product, improved thermal stability |

Interfacial Polymerization Approaches for Polyamide Synthesis

Interfacial polymerization is a non-equilibrium polycondensation method that occurs at the interface between two immiscible liquid phases. For PA 11,12 synthesis, this would typically involve dissolving the undecane-1,11-diamine in an aqueous phase (often with an acid acceptor like sodium hydroxide) and dissolving a reactive derivative of dodecanedioic acid, such as dodecanedioyl chloride, in an organic solvent immiscible with water (e.g., dichloromethane).

When the two solutions are brought into contact, polymerization occurs rapidly at the interface. The polymer can be continuously removed from the interface as a film. This method is advantageous because it is extremely fast and can be carried out at or near room temperature. However, it requires the use of more expensive and reactive acid chlorides instead of the dicarboxylic acid itself, and the use of organic solvents can present environmental concerns. It is often employed for laboratory-scale synthesis and the production of specialized polymer forms like membranes or microcapsules.

Reaction Kinetics and Mechanistic Studies of Amide Bond Formation

Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of the amine group on the carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water and forming the stable amide bond. researchgate.netresearchgate.net The reaction is generally considered to be second-order with respect to the concentrations of the amine and carboxylic acid end groups. The presence of an acid can catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. In the absence of an external catalyst, a carboxylic acid group from another monomer or polymer chain can serve this catalytic function.

The rate of polycondensation (k) is influenced by several factors:

Temperature: The reaction rate increases significantly with temperature, as described by the Arrhenius equation.

Catalyst: The presence and concentration of catalysts can accelerate the reaction.

Water Concentration: The rate of the forward reaction is inversely related to the concentration of water in the system due to the equilibrium nature of the reaction. Efficient water removal is a critical kinetic factor.

| Kinetic Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Temperature | Increases rate | Provides sufficient activation energy for the reaction to overcome the energy barrier. |

| Monomer Concentration | Increases rate | Higher concentration of reactive end groups leads to more frequent molecular collisions. |

| Water Removal | Increases net forward rate | Shifts the equilibrium (Le Chatelier's Principle) towards product (polyamide) formation. |

| Acid Catalysis | Increases rate | Protonation of the carbonyl group makes it a stronger electrophile for amine attack. |

Influence of Catalysts and Initiators on Polymerization Rate

The polycondensation of a dicarboxylic acid and a diamine can proceed without external catalysts, driven solely by thermal energy. However, the reaction rate can be slow, requiring high temperatures and long reaction times. To enhance the kinetics, various catalysts can be employed. While the term "initiator" is more common in chain-growth polymerization, in polycondensation, "catalyst" refers to substances that accelerate the rate at which amide bonds are formed.

For long-chain polyamides like PA 11,12, the reaction is often conducted with or without a catalyst. When used, these are typically acidic catalysts that operate by protonating the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine group.

Detailed Research Findings:

Acid Catalysts: Common catalysts for polyamidation include phosphoric acid, phosphorous acid, and their salts. These catalysts have been shown to increase the rate of polymerization, allowing for lower reaction temperatures or shorter batch times. For acid-catalyzed polycondensation, the rate of polymerization is generally faster than in non-catalyzed systems. youtube.com

Metal-Based Catalysts: Transition metal complexes have also been explored for polyamide formation. google.com These can offer advantages such as achieving high yields and influencing the polymer's molecular weight under specific conditions. google.com For example, certain cobalt or ruthenium complexes can be effective in promoting amidation reactions. google.com

Non-Catalyzed Reactions: Many industrial polycondensation processes are carried out without a catalyst to avoid potential issues with polymer discoloration or degradation caused by residual catalyst at high processing temperatures. In such cases, achieving high molecular weight relies heavily on the efficient removal of the water by-product to drive the reaction equilibrium forward.

The table below summarizes the general influence of catalysts on the polymerization rate.

| Catalyst Type | Mechanism of Action | Impact on Polymerization Rate | Considerations |

| None (Thermal) | Relies on high temperature (typically >250°C) to provide sufficient activation energy for amidation. | Slowest reaction rate. | Requires high energy input and long reaction times; minimizes contamination. |

| Acid Catalysts | Protonates the carboxylic acid's carbonyl oxygen, increasing its electrophilicity for amine attack. | Significantly increases the reaction rate compared to non-catalyzed systems. youtube.com | Can cause polymer degradation or discoloration if not used at optimal concentrations; potential for corrosion of equipment. |

| Metal Complexes | Coordination to reactants facilitates the formation of the transition state for amidation. | Can provide high yields and structural control. google.com | Can be expensive; removal from the final polymer may be required for certain applications. |

Role of By-product Removal (e.g., Water Evolution) on Reaction Equilibrium and Conversion

The formation of polyamide 11,12 from dodecanedioic acid and undecane-1,11-diamine is a reversible equilibrium reaction. The forward reaction (polycondensation) produces an amide linkage and a molecule of water. The reverse reaction is hydrolysis, where water attacks the amide linkage, cleaving the polymer chain.

HOOC-(CH₂)₁₀-COOH + H₂N-(CH₂)₁₁-NH₂ ⇌ HO-[CO-(CH₂)₁₀-CONH-(CH₂)₁₁-NH]n-H + (2n-1) H₂O

According to Le Châtelier's principle, the continuous and efficient removal of the water by-product is crucial to shift the equilibrium towards the right, favoring the formation of long polymer chains and achieving high monomer conversion. mdpi.com The final molecular weight of the polyamide is a direct function of the equilibrium and the concentration of water in the melt. researchgate.net

Industrial Process and Water Removal:

The industrial synthesis is typically a two-stage melt polymerization process designed for effective water removal:

Prepolymerization (Atmospheric Pressure): An equimolar aqueous solution of the diamine and diacid is first prepared to form a "nylon salt." This solution is heated in a reactor to approximately 200-220°C at atmospheric pressure. The majority of the water (both from the initial solution and from the initial stages of condensation) is boiled off, forming a low-molecular-weight prepolymer.

Polycondensation (Vacuum Stage): Once the prepolymer is formed, the temperature is further increased (to >260°C), and a vacuum is applied to the reactor. This vacuum stage is critical as it reduces the partial pressure of water in the system, facilitating the removal of the remaining water molecules from the highly viscous polymer melt. This removal drives the polymerization to high conversion, significantly increasing the polymer's molecular weight. Failure to effectively remove water results in a lower degree of polymerization and inferior mechanical properties. researchgate.net The presence of water can also lead to hydrolytic degradation at the high temperatures used for processing. core.ac.uk

Kinetic Modeling of Polyamide 11,12 Formation

Non-Catalyzed Polycondensation:

The rate of disappearance of the carboxyl groups is given by: -d[C]/dt = k[C]³

Integration of this rate law shows that the degree of polymerization (Xn) increases with the square root of time. A simplified model shows that the degree of polymerization (Xn) is related to time (t) and the initial monomer concentration (C₀) by the equation: Xn² = 2 * C₀² * k * t + 1. youtube.com This indicates that achieving very high molecular weights is time-consuming, as the reaction rate slows down significantly as the concentration of end-groups decreases. colab.ws

Acid-Catalyzed Polycondensation:

The rate law is: -d[C]/dt = k'[C]² (where k' includes the catalyst concentration)

In this case, the degree of polymerization (Xn) increases linearly with time: Xn = C₀ * k' * t + 1. youtube.com This demonstrates that acid catalysis leads to a much faster buildup of molecular weight compared to the non-catalyzed process. youtube.com

The table below summarizes the kinetic models.

| Kinetic Model | Rate Determining Step | Order of Reaction | Degree of Polymerization (Xn) vs. Time (t) | Key Characteristics |

| Non-Catalyzed | Self-catalyzed reaction involving two carboxyl groups and one amine group. | Third-order overall. | Xn is proportional to √t. youtube.com | Reaction rate decreases significantly at high conversion; requires high temperatures. |

| Acid-Catalyzed | Reaction catalyzed by an external strong acid. | Second-order overall. | Xn is proportional to t. youtube.com | Faster molecular weight buildup; allows for lower reaction temperatures. |

In practice, the kinetics are also heavily influenced by physical factors such as the increasing viscosity of the melt, which can limit the diffusion of reactive chain ends and the escape of water, making the late stages of polymerization diffusion-controlled rather than reaction-controlled.

Impact of Monomer Purity and Ratio on Polymerization Efficiency and Product Characteristics

The production of high-performance polyamides is critically dependent on the purity of the monomers and the precise control of their stoichiometric ratio.

Monomer Ratio (Stoichiometry):

Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (in this case, -COOH and -NH₂) to achieve high molecular weight. youtube.com Any deviation from this perfect stoichiometry results in one type of functional group being depleted while the other is still present in excess. This halts the polymerization process, as the chains will be capped with the functional group that is in excess, severely limiting the final molecular weight.

The theoretical maximum degree of polymerization (Xn) can be calculated using the Carothers equation: Xn = (1 + r) / (1 + r - 2rp) where r is the stoichiometric ratio of the functional groups (≤ 1) and p is the extent of reaction. For a perfect reaction (p=1), the equation simplifies to: Xn = (1 + r) / (1 - r)

The table below illustrates the dramatic effect of stoichiometric imbalance on the maximum achievable degree of polymerization.

| Stoichiometric Ratio (r) | Molar Excess of One Monomer | Maximum Degree of Polymerization (Xn) |

| 1.000 | 0.0% | ∞ (Theoretically) |

| 0.995 | 0.5% | 399 |

| 0.990 | 1.0% | 199 |

| 0.980 | 2.0% | 99 |

| 0.950 | 5.0% | 39 |

As shown, even a 1% molar excess of one monomer cuts the maximum possible degree of polymerization to 199, highlighting the critical need for precise process control.

Monomer Purity:

High monomer purity is equally essential for achieving a high-quality polymer. Impurities can negatively affect the polymerization and final product in several ways:

Monofunctional Impurities: These are the most detrimental as they act as "chain stoppers." A monofunctional acid or amine will react with a growing polymer chain, capping that end and preventing any further reaction, thereby limiting the molecular weight.

Non-reactive Impurities: Inert impurities can be left in the final polymer, potentially affecting its clarity, color, and mechanical properties.

Reactive Impurities: Impurities that can react at the high temperatures of polycondensation can lead to undesirable side reactions, causing branching, cross-linking, or polymer discoloration and degradation. The synthesis process often includes purification steps to remove such impurities from the raw materials. youtube.com

Structural Characterization and Morphological Analysis of Polyamides Derived from Dodecanedioic Acid and Undecane 1,11 Diamine

Spectroscopic Elucidation of Chemical Structure and Amide Linkages

Spectroscopic methods are essential for confirming the chemical structure of the polyamide, identifying characteristic functional groups, and analyzing the conformational state of the polymer chains.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a polyamide. The FTIR spectrum of a polyamide is dominated by absorption bands related to the amide group (-CO-NH-). For long-chain polyamides like PA11,12, the spectra show distinct peaks corresponding to N-H and C=O stretching, as well as C-N stretching and N-H bending modes. These bands are sensitive to the local environment, particularly hydrogen bonding.

In similar polyamides like PA11 and PA12, characteristic bands are observed that are indicative of the amide linkages. mdpi.com The Amide I band, primarily associated with the C=O stretching vibration, typically appears around 1635 cm⁻¹. mdpi.comresearchgate.net The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is found near 1540 cm⁻¹. mdpi.com The Amide III band is more complex, involving C-N stretching and N-H bending, and is seen around 1275 cm⁻¹. mdpi.com Additionally, a strong band corresponding to N-H stretching is typically observed around 3300 cm⁻¹. researchgate.net The presence and position of these bands confirm the formation of the polyamide structure. The intense peaks for symmetric and antisymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) chains are also prominent, typically found at approximately 2850 cm⁻¹ and 2918 cm⁻¹, respectively. mdpi.comresearchgate.net

The crystalline form of the polyamide can also influence the FTIR spectrum. For instance, specific absorption bands can be used to identify the presence of different crystalline phases, such as the α and γ forms. nih.gov The bands at 929, 960, and 1200 cm⁻¹ are often associated with the α-phase in polyamides. nih.gov

Table 1: Typical FTIR Absorption Bands for Long-Chain Polyamides Data based on findings for PA11 and PA12.

| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | Reference |

|---|---|---|---|

| ~3300 | N-H Stretch | Stretching | researchgate.net |

| ~3080 | Amide B | N-H Stretch (Overtone of Amide II) | researchgate.net |

| ~2918 | CH₂ Asymmetric Stretch | Stretching | mdpi.com |

| ~2850 | CH₂ Symmetric Stretch | Stretching | mdpi.com |

| ~1635 | Amide I | C=O Stretching | mdpi.comresearchgate.net |

| ~1540 | Amide II | N-H Bending & C-N Stretching | mdpi.com |

| ~1275 | Amide III | C-N Stretching & N-H Bending | mdpi.com |

Raman spectroscopy provides complementary information to FTIR, as it is particularly sensitive to the vibrations of the non-polar hydrocarbon backbone of the polyamide. It is effective for characterizing the skeletal C-C vibrations and the conformational order of the methylene sequences.

In studies of similar polyamides like PA11, a characteristic peak for the Amide I band (C=O stretching) is observed around 1640 cm⁻¹. researchgate.net Other significant bands include the CH₂ bending (scissoring) mode around 1440 cm⁻¹, C-C skeletal stretching in the range of 1060-1130 cm⁻¹, and CH₂ twisting modes around 1300 cm⁻¹. rsc.orgrsc.org The Raman spectra of polyamides are also sensitive to their crystalline structure. For example, in PA6, bands at approximately 1126 cm⁻¹ and 1060 cm⁻¹ are indicative of C-C stretching in the trans conformation, which weakens during phase transitions. rsc.org Low-frequency Raman spectroscopy can also probe collective vibrational modes, such as torsions of the molecular chains, which have been observed around 60 cm⁻¹ in PA6 and are precursors to the Brill transition. rsc.org

Table 2: Characteristic Raman Peaks for Long-Chain Polyamides Data based on findings for PA11 and PA6.

| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | Reference |

|---|---|---|---|

| ~1640 | Amide I | C=O Stretching | researchgate.net |

| ~1440 | CH₂ Bending | Bending/Scissoring | mdpi.com |

| ~1295 | CH₂ Twisting | Twisting | mdpi.com |

| ~1126 | C-C Skeletal Stretch | Trans Conformation Stretching | rsc.org |

| ~1060 | C-C Skeletal Stretch | Trans Conformation Stretching | rsc.org |

| ~100 | Methylene Lateral Motion / Amide Stretch | Mixed Mode | rsc.org |

| ~60 | Molecular Chain Torsion | Torsional Mode (α-form) | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, is an invaluable tool for providing detailed information about the chemical structure, molecular conformation, and chain sequencing in polyamides. Solid-state NMR is especially useful for characterizing the different crystalline forms and the mobility of polymer chains.

In copolymers of nylon 11 and nylon 12, solid-state ¹⁵N NMR spectra show a distinct chemical shift depending on the crystalline form. The peak for the α-form of pure nylon 11 is around 84 ppm, while the γ-form of pure nylon 12 appears at 89 ppm. nih.gov This sensitivity allows for the identification of the dominant crystal phase in the polyamide. nih.gov

¹³C NMR can distinguish the carbon atoms in different chemical environments. For the polyamide derived from dodecanedioic acid and undecane-1,11-diamine, distinct signals would be expected for the carbonyl carbon (C=O) of the acid moiety, the carbons adjacent to the amide nitrogen (α-CH₂), the carbons adjacent to the carbonyl group (α'-CH₂), and the various methylene carbons in the interior of the aliphatic chains. Studies on PA11 show characteristic ¹³C chemical shifts for the C=O group around 173 ppm, the CH₂ adjacent to the nitrogen at ~40 ppm, and the CH₂ adjacent to the carbonyl at ~37 ppm. researchgate.net The remaining methylene carbons in the backbone typically resonate in the range of 26-34 ppm. researchgate.net These spectral assignments allow for unambiguous confirmation of the polymer's molecular structure.

Table 3: Expected ¹³C NMR Chemical Shifts for Polyamide 11,12 Data based on findings for PA11 and PA12.

| Carbon Atom | Expected Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (Amide Carbonyl) | ~173 | researchgate.net |

| α-CH₂ (adjacent to N-H) | ~40 | researchgate.net |

| α'-CH₂ (adjacent to C=O) | ~37 | researchgate.net |

| Interior CH₂ groups | 26 - 34 | researchgate.net |

Investigation of Crystalline Structure and Morphology

The mechanical and thermal properties of polyamides are intimately linked to their semi-crystalline morphology. X-ray scattering techniques are indispensable for probing this structure at different length scales.

Wide-Angle X-ray Diffraction (WAXD) is the primary technique used to identify the crystalline phases present in a polymer and to study temperature-induced phase transitions. Long-chain polyamides can exist in different crystalline forms, most commonly the triclinic α-phase and the pseudohexagonal γ-phase. mdpi.comresearchgate.net The α-phase is characterized by a more ordered, sheet-like arrangement of hydrogen-bonded chains, while the γ-phase exhibits a more disordered, twisted chain conformation. mdpi.com

In PA11, the α-phase shows two characteristic reflection peaks at 2θ values of approximately 20.5° and 23.7°. nih.gov In PA12, the stable form at room temperature is often the γ-phase, which shows a strong, single diffraction peak around 2θ = 21.1°. researchgate.net Upon heating, many polyamides undergo a reversible crystal-to-crystal transition known as the Brill transition. acs.orgnsrrc.org.tw This transition involves the transformation from a low-temperature triclinic or monoclinic form (α-phase) to a high-temperature pseudohexagonal form (γ-phase). rsc.org During this transition, the two main diffraction peaks of the α-phase gradually merge into a single peak, indicating an increase in interchain distance and chain mobility. nsrrc.org.tw For PA1012, the Brill temperature (TB) was found to be dependent on the organization of the hydrogen bonds, with a lower TB observed for samples with more randomly distributed hydrogen bonds. acs.orgacs.org

Table 4: Crystalline Parameters from WAXD for Long-Chain Polyamides Data based on findings for PA11 and PA12.

| Polyamide | Crystalline Phase | Diffraction Angle (2θ) | d-spacing (nm) | Crystal Plane | Reference |

|---|---|---|---|---|---|

| PA11 | α-form (triclinic) | ~20.5° | ~0.432 | (100) | nih.gov |

| PA11 | α-form (triclinic) | ~23.7° | ~0.375 | (010/110) | nih.gov |

| PA12 | γ-form (pseudohexagonal) | ~21.1° | ~0.421 | (001) | mdpi.com |

Small-Angle X-ray Scattering (SAXS) is used to investigate the larger-scale morphology of semi-crystalline polymers, specifically the arrangement of crystalline and amorphous layers. desy.dewikipedia.org In these materials, the polymer chains fold to form crystalline lamellae, which are separated by amorphous regions. These alternating layers create a periodic density fluctuation that gives rise to a scattering peak at small angles.

The position of the SAXS peak can be used to determine the long period (Lp), which is the average center-to-center distance between adjacent crystalline lamellae. rsc.org Analysis of the SAXS data can also provide information on the thickness of the crystalline lamellae (Lc) and the amorphous layers (La). These morphological parameters are crucial as they influence the material's mechanical properties. For instance, studies on PA1012 have shown that during the Brill transition, changes occur not only in the crystal unit cell (probed by WAXD) but also in the lamellar structure. acs.org The long period was observed to change at the transition, suggesting a reorganization of the amorphous phase. acs.org The analysis of SAXS patterns provides quantitative data on the hierarchical structure of the polymer, which is essential for modeling its macroscopic behavior. desy.de

Table 5: Morphological Parameters from SAXS for Semi-Crystalline Polymers This table illustrates the type of data obtained from SAXS analysis.

| Parameter | Description | Typical Value Range (nm) |

|---|---|---|

| Long Period (Lp) | Average distance between the centers of adjacent crystalline lamellae. | 5 - 20 |

| Crystalline Lamellar Thickness (Lc) | Average thickness of the crystalline layers. | 3 - 15 |

| Amorphous Layer Thickness (La) | Average thickness of the amorphous regions between lamellae (La = Lp - Lc). | 2 - 10 |

Microscopy Techniques for Morphological Observation (e.g., SEM, TEM)

The morphology of semi-crystalline polymers like the polyamide derived from dodecanedioic acid and undecane-1,11-diamine is crucial as it dictates the material's mechanical and thermal properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques to visualize the surface and internal structures of these polymers.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of polyamide materials. For instance, in studies of related polyamides like Polyamide 12 (PA12), SEM has been employed to observe the morphology of powder particles used in additive manufacturing and to evaluate the particle size and shape. researchgate.net The technique can reveal details about the spherulitic structure, which is a common crystalline formation in polyamides. Spherulites are spherical semi-crystalline structures that form when a polymer is cooled from the melt. Their size and organization, which can be observed with SEM, have a direct impact on the polymer's properties. In toughened aliphatic polyamides, the morphology of dispersed rubbery phases, which are added to improve impact strength, can be effectively studied using SEM. The size, shape, and distribution of these particles are critical for the toughening mechanism.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal nanostructure of the polyamide. TEM can visualize the lamellar structure within the spherulites, where crystalline lamellae are interspersed with amorphous regions. In studies of polyamide nanocomposites, such as those of Polyamide 11 (PA11) with clay, TEM has been used to investigate the dispersion of the nanofiller within the polymer matrix. utwente.nl The images can reveal whether the clay layers are exfoliated (individually dispersed) or intercalated (stacked in an ordered manner), which has a significant effect on the material's properties. utwente.nl

The morphology of polyamides is also influenced by their crystalline structure. Long-chain aliphatic polyamides can crystallize in different forms, such as the α and γ phases, which have different chain packing and hydrogen bonding arrangements. mdpi.com These crystalline structures can be studied using techniques like X-ray diffraction (XRD) in conjunction with microscopy to provide a comprehensive understanding of the polymer's morphology. researchgate.net

Analysis of Polymer Chain Architecture

The architecture of the polymer chains, including their length and the nature of their ends, is fundamental to the material's properties.

Molecular Weight and Polydispersity Determination

The molecular weight of a polymer is a critical parameter that influences its processing behavior and final properties. It is typically described by the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and elute later. This separation by size allows for the determination of Mn, Mw, and PDI. For polyamides, a suitable solvent must be chosen to dissolve the polymer without degradation.

Table 1: Representative Molecular Weight Data for Long-Chain Polyamides

| Polyamide Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Analytical Method |

| Polyamide 11 (PA11) | 20,000 | - | - | Not Specified |

| Polyamide 11 (PA11) | 24,000 | - | - | Not Specified |

| Polyamide 11 (PA11) | 30,000 | - | - | Not Specified |

| Polyamide 11 (Aged) | ~15,000 | ~28,500 | ~1.9 | GPC |

| Polyamide 12 (PA12) | - | ~24,000 | - | GPC |

Note: The data in this table is compiled from various sources for similar long-chain polyamides and serves as a representative example. The exact values for the polyamide derived from dodecanedioic acid and undecane-1,11-diamine may vary depending on the specific synthesis and processing conditions.

End-Group Analysis of Polyamide Chains

End-group analysis is a crucial method for characterizing polyamides, as it can be used to determine the number-average molecular weight and to understand the polymerization chemistry. Polyamides synthesized by condensation polymerization, such as the one from dodecanedioic acid and undecane-1,11-diamine, will have unreacted amine and carboxylic acid end groups.

Several methods can be used for end-group analysis:

Titration: This is a classic and straightforward method. The carboxylic acid end groups can be determined by titration with a standard base, and the amine end groups can be determined by titration with a standard acid. This method is particularly useful for determining Mn for linear polymers. chempedia.info

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify end groups. By comparing the integral of the signals from the end groups to the integral of the signals from the repeating units in the polymer chain, the degree of polymerization and thus Mn can be calculated. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of characteristic functional groups, including the amine (N-H) and carboxylic acid (C=O and O-H) end groups.

Chromatographic Methods: Derivatization of the end groups with a chromophore (a light-absorbing chemical group) allows for their detection and quantification using UV-Vis spectroscopy in conjunction with GPC. researchgate.net

The concentration of end groups is inversely proportional to the number-average molecular weight. Therefore, a higher concentration of end groups indicates a lower molecular weight.

Table 2: Common Methods for Polyamide End-Group Analysis

| Method | Principle | Information Obtained |

| Acid-Base Titration | Neutralization of acidic or basic end groups. | Concentration of carboxylic acid and amine end groups, Mn. |

| NMR Spectroscopy | Detection of specific nuclei in the end groups. | Structure and concentration of end groups, Mn. |

| IR Spectroscopy | Absorption of infrared radiation by functional groups. | Identification of end-group types. |

| UV-Vis Spectroscopy with Derivatization | Attachment of a UV-Vis active label to the end groups. | Concentration of end groups. |

The choice of method depends on factors such as the solubility of the polymer, the required accuracy, and the available instrumentation. For the polyamide derived from dodecanedioic acid and undecane-1,11-diamine, a combination of these techniques would provide a comprehensive understanding of its polymer chain architecture.

Thermal and Thermo Mechanical Performance Studies of Polyamides from Dodecanedioic Acid and Undecane 1,11 Diamine

Thermal Transition Characterization

The thermal transitions of PA 11,12 are critical indicators of its processing window and service temperature range. These transitions, including melting, crystallization, and glass transition, are governed by the polymer's semi-crystalline nature and the mobility of its amorphous and crystalline phases.

Differential Scanning Calorimetry (DSC) is a fundamental technique for elucidating the thermal transitions of polymers. For long-chain polyamides like PA 11,12, DSC reveals key parameters such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The glass transition temperature (Tg) corresponds to the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For PA11, the Tg is reported to be around 51-53°C, while for PA12, it is approximately 43°C. netzsch.comnetzsch.com The presence of absorbed water can act as a plasticizer, lowering the Tg. netzsch.com

The melting temperature (Tm) is the temperature at which the crystalline domains of the polymer melt and the material transitions to a viscous liquid state. The melting point of polyamides is influenced by the density of amide groups in the polymer chain. hitachi-hightech.com For PA11, the melting peak is observed around 184-190°C, and for PA12, it is in the range of 170-180°C. netzsch.commdpi.comhitechprofiles.com

The crystallization temperature (Tc) is observed upon cooling from the melt and represents the temperature at which the polymer chains organize into ordered crystalline structures. The degree of crystallinity, which can be calculated from the melting enthalpy, significantly impacts the mechanical properties of the polyamide. mdpi.comnih.gov For instance, a higher degree of crystallinity generally leads to higher tensile strength and modulus. mdpi.comnih.gov

DSC Thermal Properties of Related Polyamides

| Property | Polyamide 11 (PA11) | Polyamide 12 (PA12) |

|---|---|---|

| Glass Transition Temperature (Tg) | 51-53°C netzsch.com | 43°C netzsch.com |

| Melting Temperature (Tm) | 184-190°C netzsch.commdpi.com | 170-180°C hitechprofiles.com |

| Melting Enthalpy (ΔHm) | ~52 J/g netzsch.com | ~34 J/g netzsch.com |

Thermomechanical Analysis (TMA) provides insights into the dimensional changes of a material as a function of temperature. For polyamides, dimensional stability is a crucial property, particularly in applications where tight tolerances are required. A key factor influencing the dimensional stability of polyamides is their propensity for water absorption. hitechprofiles.comazom.com